molecular formula C19H16N2O3S B4684211 N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide

N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide

Cat. No. B4684211
M. Wt: 352.4 g/mol
InChI Key: BLOCHTUMEJPUDW-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide, also known as FM19G11, is a small molecule inhibitor that has shown promise in scientific research applications. FM19G11 has been found to modulate the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and disease progression. In

Mechanism of Action

N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide works by inhibiting the activity of glycogen synthase kinase 3β (GSK-3β), which is a key component of the Wnt/β-catenin signaling pathway. The Wnt/β-catenin signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. When the pathway is activated, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcription factor to regulate gene expression. This compound inhibits GSK-3β, which prevents the degradation of β-catenin and leads to its accumulation in the cytoplasm and nucleus.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its role in cancer research, stem cell differentiation, and tissue regeneration, this compound has also been found to regulate glucose metabolism and insulin signaling. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide is its specificity for GSK-3β. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the Wnt/β-catenin signaling pathway. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for research on N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective GSK-3β inhibitors. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. This compound has also been proposed as a potential treatment for Alzheimer's disease, and further research is needed to investigate its efficacy in animal models of the disease. Finally, the use of this compound in tissue engineering and regenerative medicine is an exciting area of research that has the potential to revolutionize the field.

Scientific Research Applications

N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide has been used in various scientific research applications, including cancer research, stem cell differentiation, and tissue regeneration. This compound has been found to inhibit the growth of cancer cells by blocking the Wnt/β-catenin signaling pathway, which is often activated in cancer cells. This compound has also been used to induce the differentiation of stem cells into osteoblasts, which are responsible for bone formation. In addition, this compound has been shown to promote tissue regeneration in animal models of spinal cord injury and myocardial infarction.

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-13-5-2-6-14(11-13)20-18(22)16(12-15-7-3-9-24-15)21-19(23)17-8-4-10-25-17/h2-12H,1H3,(H,20,22)(H,21,23)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOCHTUMEJPUDW-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide
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N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide
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N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide
Reactant of Route 4
N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide

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